N-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-2-pyrazinecarboxamide
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Overview
Description
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is characterized by the presence of a pyrazine ring, a piperazine moiety, and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-methoxyphenylpiperazine: This intermediate can be synthesized by reacting 2-methoxyaniline with piperazine in the presence of a suitable catalyst.
Formation of the pyrazine-2-carboxamide: The pyrazine-2-carboxamide moiety can be synthesized by reacting pyrazine-2-carboxylic acid with an appropriate amine.
Coupling Reaction: The final step involves coupling the 2-methoxyphenylpiperazine with the pyrazine-2-carboxamide under specific reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the pyrazine-2-carboxamide can be reduced to form an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of the carbonyl group may produce an alcohol derivative.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a ligand for certain receptors, making it useful in biochemical studies.
Medicine: Research has indicated its potential as a therapeutic agent for treating neurological disorders, cardiovascular diseases, and certain types of cancer.
Industry: It can be used in the development of pharmaceuticals and agrochemicals, owing to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as an antagonist or agonist at certain adrenergic receptors, influencing signal transduction pathways and cellular responses. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also contains a piperazine moiety and acts on serotonin receptors.
Naftopidil: Used to treat benign prostatic hyperplasia, it shares structural similarities with the piperazine ring.
Urapidil: An antihypertensive agent that also targets adrenergic receptors.
Uniqueness
What sets N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide apart is its unique combination of the pyrazine ring and the methoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C18H21N5O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H21N5O3/c1-26-16-5-3-2-4-15(16)22-8-10-23(11-9-22)17(24)13-21-18(25)14-12-19-6-7-20-14/h2-7,12H,8-11,13H2,1H3,(H,21,25) |
InChI Key |
UYUUFIQVCTYBRM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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